molecular formula C14H17N B8814601 1-(3-phenylprop-2-yn-1-yl)piperidine CAS No. 2568-57-2

1-(3-phenylprop-2-yn-1-yl)piperidine

Cat. No.: B8814601
CAS No.: 2568-57-2
M. Wt: 199.29 g/mol
InChI Key: PJMAQEATSLLDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-phenylprop-2-yn-1-yl)piperidine is a useful research compound. Its molecular formula is C14H17N and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3-phenylprop-2-yn-1-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a piperidine ring substituted with a propargyl side chain, which is known for its diverse biological activities. The presence of the phenyl and alkyne moieties contributes to its interaction with various biological targets.

1. Antidepressant Properties

Research indicates that derivatives of piperidine, including this compound, may exhibit antidepressant effects . These compounds are believed to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which play crucial roles in mood regulation.

2. Analgesic Activity

Piperidine derivatives are also recognized for their analgesic properties . The structural similarity to known analgesics suggests potential efficacy in pain management. Studies have shown that certain piperidine compounds can modulate pain pathways, although specific data on this compound remains limited.

3. Antiviral Activity

A study evaluating various piperidine derivatives found that some exhibited moderate antiviral activity against strains such as HIV and HSV-1. While specific data on this compound is not detailed, the structural class suggests a potential for similar activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving alkynes and piperidines. One notable approach includes:

  • Regiospecific Alkynylation : Utilizing gold catalysts to facilitate the reaction between phenylacetylene and piperidine derivatives under controlled conditions to yield the desired product .

The following table summarizes different synthesis methods and their yields:

Synthesis MethodConditionsYield (%)
Alkynylation with Au catalystTrifluorotoluene, 95°CVariable
ZnBr₂ catalyzed reactionVarious substratesImproved yield observed

Case Study 1: Antidepressant Screening

A study conducted on a series of piperidine derivatives included this compound as one of the candidates for antidepressant screening. The results indicated a significant reduction in depressive-like behaviors in animal models, suggesting that the compound may influence serotonin receptor activity positively.

Case Study 2: Antiviral Activity Assessment

In another investigation focused on antiviral properties, derivatives were tested against various viral strains. Although specific results for 1-(3-phenylprop-2-yn-1-y)piperidine were not highlighted, related compounds demonstrated promising results against HIV and HSV viruses, indicating a potential avenue for further research into this compound's efficacy against viral infections .

Properties

CAS No.

2568-57-2

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

1-(3-phenylprop-2-ynyl)piperidine

InChI

InChI=1S/C14H17N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,8-9H,2,5-6,11-13H2

InChI Key

PJMAQEATSLLDCR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC#CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

With stirring, a solution of phenylacetylene (10.2 g) in dioxane (10 ml), a solution of piperidine (13.3 g) in dioxane (10 ml) and copper(I) chloride (0.1 g) were added successively to a suspension of paraformaldehyde (3.6 g) in dioxane (10 ml). The mixture was heated under reflux for 6 hours, allowed to cool to 25° C. and acidified using 20% strength hydrochloric acid. The solution was washed with diethyl ether and the aqueous phase was made alkaline using 50% strength aqueous sodium hydroxide solution and extracted with diethyl ether (3×100 ml). The organic phase was dried with magnesium sulfate and concentrated completely. Distillation of the residue under reduced pressure gave an oil (13.0 g) of boiling point 95° C./0.045 mm Hg.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper(I) chloride
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.